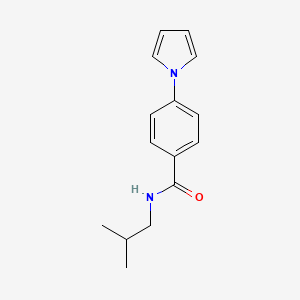

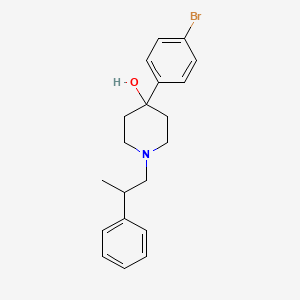

N-isobutyl-4-(1H-pyrrol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-isobutyl-4-(1H-pyrrol-1-yl)benzamide, also known as IBP, is a chemical compound that has been the subject of scientific research due to its potential application in various fields. IBP is a member of the benzamide family and is commonly used as a pharmacological tool to study the role of the sigma-1 receptor in biological systems.

Applications De Recherche Scientifique

Antibacterial Activity

Compounds similar to N-isobutyl-4-(1H-pyrrol-1-yl)benzamide have been synthesized and evaluated for their antibacterial activity . These compounds have shown appreciable action against DHFR and enoyl ACP reductase enzymes, which are crucial for bacterial growth and survival .

Antitubercular Properties

In addition to their antibacterial activity, some of these compounds have also demonstrated strong antitubercular properties . This suggests potential applications in the treatment of tuberculosis .

Enzyme Inhibition

These compounds have been found to inhibit the activity of enoyl ACP reductase and DHFR enzymes . Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway of bacteria, while DHFR is involved in the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleic acids .

Anticancer Activity

N-isobutyl-4-(1H-pyrrol-1-yl)benzamide and its derivatives have been evaluated for their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines . This suggests potential applications in cancer therapy .

Monoclonal Antibody Production

In a study aimed at discovering new chemical compounds that can improve cell-specific antibody production in recombinant Chinese hamster ovary cells, a compound similar to N-isobutyl-4-(1H-pyrrol-1-yl)benzamide was found to increase monoclonal antibody production .

Synthesis of New Heterocycles

N-isobutyl-4-(1H-pyrrol-1-yl)benzamide and its derivatives can be used in the synthesis of new heterocycles . These new heterocycles can then be evaluated for various biological activities .

Mécanisme D'action

Target of Action

N-isobutyl-4-(1H-pyrrol-1-yl)benzamide primarily targets Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play a crucial role in bacterial fatty acid synthesis and folate metabolism, respectively, making them important targets for antibacterial and antitubercular therapies .

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the activity of these enzymes, disrupting critical biochemical processes within the bacterial cell .

Biochemical Pathways

By inhibiting Enoyl ACP Reductase, the compound disrupts the elongation cycle of fatty acid synthesis, a critical process for bacterial cell membrane production . Inhibition of DHFR, on the other hand, interferes with the synthesis of tetrahydrofolate, a co-factor necessary for the synthesis of nucleic acids . The disruption of these pathways leads to the inhibition of bacterial growth .

Result of Action

The compound’s action results in the suppression of bacterial growth due to the disruption of critical biochemical pathways . Additionally, it has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .

Propriétés

IUPAC Name |

N-(2-methylpropyl)-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-12(2)11-16-15(18)13-5-7-14(8-6-13)17-9-3-4-10-17/h3-10,12H,11H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMESQDNXTZKHMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5103482.png)

![2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5103501.png)

![methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate](/img/structure/B5103519.png)

![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}benzenesulfonamide](/img/structure/B5103523.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5103551.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5103562.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5103567.png)

![6-amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5103568.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103573.png)

![1-[(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5103575.png)